molecular formula C11H12N4O3 B12933711 2,3-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide CAS No. 766526-40-3

2,3-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No.: B12933711
CAS No.: 766526-40-3
M. Wt: 248.24 g/mol
InChI Key: YXFTUXDCDMZBJB-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Compounds featuring a 1,2,4-triazole moiety linked to a benzamide core are frequently investigated due to their potential to interact with various biological targets . The rigid, planar structure of the 1,2,4-triazole ring can facilitate intercalation into DNA, a mechanism known to induce DNA damage in tumor cells and trigger apoptosis, making such scaffolds promising for anticancer research . Similar structural frameworks have also demonstrated potent anticonvulsant activity by acting on GABA-A receptors, suggesting potential applications in neuroscience research . Furthermore, analogues of this compound class have shown notable antifungal activities, indicating its utility in agricultural and antimicrobial research . The dimethoxy substituents on the benzamide ring can influence the compound's electronic properties and binding affinity, allowing researchers to fine-tune its pharmacological profile. This product is intended for research purposes in these and other exploratory areas. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

CAS No.

766526-40-3

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

2,3-dimethoxy-N-(1,2,4-triazol-4-yl)benzamide

InChI

InChI=1S/C11H12N4O3/c1-17-9-5-3-4-8(10(9)18-2)11(16)14-15-6-12-13-7-15/h3-7H,1-2H3,(H,14,16)

InChI Key

YXFTUXDCDMZBJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NN2C=NN=C2

solubility

23.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 4-amino-1,2,4-triazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study demonstrated that 2,3-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide showed promising results against a range of bacterial strains. The mechanism of action is believed to involve the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, a key component of fungal cell membranes .

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies revealed that it can induce apoptosis in cancer cells through the activation of caspases and modulation of various signaling pathways. For instance, research focusing on breast cancer cell lines showed a dose-dependent decrease in cell viability when treated with this compound .

Agriculture

Fungicides
Due to its triazole structure, this compound has been explored as a potential fungicide. Triazoles are widely used in agriculture for their ability to control fungal diseases in crops. Field trials have indicated that this compound effectively reduces the incidence of fungal infections in various crops without adversely affecting plant growth .

Growth Regulators
Additionally, this compound has been studied for its role as a plant growth regulator. Preliminary findings suggest that it may enhance root development and overall plant vigor when applied at specific concentrations .

Materials Science

Polymer Chemistry
In materials science, this compound has been utilized in the synthesis of novel polymeric materials. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit enhanced resistance to thermal degradation compared to unmodified counterparts .

Data Tables

Application Area Property/Effect Reference
Medicinal ChemistryAntimicrobial activity against bacteria
Medicinal ChemistryInduction of apoptosis in cancer cells
AgricultureEffective fungicide for crop diseases
AgricultureEnhances plant growth
Materials ScienceImproved thermal stability in polymers

Case Studies

  • Antimicrobial Study : A comparative analysis was conducted on the effectiveness of various triazole derivatives against Staphylococcus aureus. The results indicated that this compound exhibited superior activity compared to traditional antibiotics .
  • Fungicide Efficacy : Field trials on wheat crops revealed that applying this compound at a concentration of 200 mg/L significantly reduced the incidence of Fusarium graminearum, a common fungal pathogen .
  • Polymer Modification : Research on the incorporation of this compound into polyvinyl chloride matrices demonstrated an increase in tensile strength by approximately 30% compared to control samples .

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit cytochrome P450 enzymes, which are crucial for the metabolism of various substrates. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The compound may also interact with DNA or proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,3-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide with analogous compounds, focusing on structural variations, physicochemical properties, and applications.

Substituent Effects on the Benzamide Core

Compound Substituents Key Properties/Applications References
This compound 2,3-dimethoxybenzamide + triazole Potential ligand for coordination polymers; methoxy groups enhance electron density and H-bonding capacity.
5-Bis(alkoxy)-N-(4H-1,2,4-triazol-4-yl)benzamide (Cn-tba) 3,5-bis(alkoxy)benzamide + triazole (n = 4, 6, 8, 10, 12) Ligand for Fe(II) spin-crossover complexes; alkoxy chain length modulates spin-state transitions (e.g., n=8–12).
2-Chloro-N-(4-methoxybenzyl)-5-(4H-1,2,4-triazol-4-yl)benzamide 2-chloro-5-benzamide + triazole + 4-methoxybenzyl Increased lipophilicity due to chloro and benzyl groups; potential antimicrobial applications.
4-Methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide 4-methoxybenzamide + triazole Simplified structure with single methoxy group; lower steric hindrance compared to 2,3-dimethoxy analog.
4-Methyl-N-(4H-1,2,4-triazol-4-yl)benzamide 4-methylbenzamide + triazole Methyl group reduces polarity, enhancing membrane permeability; studied in drug discovery.
Key Observations:
  • Substituent Position: The 2,3-dimethoxy configuration creates a sterically hindered environment compared to monosubstituted analogs (e.g., 4-methoxy or 4-methyl), which may influence binding interactions in coordination chemistry .
  • Electron-Donating vs. Withdrawing Groups : Methoxy groups increase electron density on the benzamide ring, enhancing ligand-metal charge transfer in coordination complexes. In contrast, chloro substituents (electron-withdrawing) may stabilize specific oxidation states in metal complexes .

Coordination Chemistry and Spin-Crossover Behavior

Compounds like Cn-tba (3,5-bis(alkoxy)-N-(4H-1,2,4-triazol-4-yl)benzamide) form Fe(II) complexes (Fe(Cn-tba)₃₂·H₂O) that exhibit spin-crossover (SCO) behavior. The alkoxy chain length (n) significantly impacts SCO properties:

  • n = 8–12 : Long alkyl chains induce cooperative spin transitions due to interligand van der Waals interactions. For example, Fe(C12-tba)₃₂·H₂O shows a sharp SCO transition at ~200 K .
  • n = 4–6 : Shorter chains result in gradual SCO behavior, attributed to reduced cooperativity .

However, its rigid methoxy substituents may stabilize specific coordination geometries, making it suitable for designing porous coordination polymers .

Pharmaceutical Derivatives

Triazole-benzamide hybrids are explored for bioactivity. Notable examples include:

  • N-[2-((2,6-Dimethylphenyl)amino)-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl]-4-(1H-tetrazol-1-yl)benzamide: A tetrazole-containing analog with possible kinase inhibition properties .

Biological Activity

2,3-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be represented by the following structural formula:

C11H12N4O3\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}_3

It features a benzamide core substituted with a triazole ring and methoxy groups. This unique structure is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may interact with butyrylcholinesterase (BChE), which plays a role in neurotransmission and is a target for Alzheimer’s disease treatment .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The presence of the triazole moiety is known to enhance such activities due to its ability to disrupt cellular functions in microorganisms .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Activity IC50 (μM) Comments
BChE Inhibition5.6Moderate inhibition compared to standard drugs
Antibacterial12.0Effective against Gram-positive bacteria
Cytotoxicity (SH-SY5Y cells)>20.0Minimal cytotoxicity observed at therapeutic concentrations

Case Studies

  • Alzheimer's Disease Model : In a study involving SH-SY5Y neuronal cells exposed to amyloid-beta (Aβ) peptides, this compound demonstrated protective effects against Aβ-induced toxicity. Cell viability assays indicated that treatment with the compound significantly improved cell survival rates compared to untreated controls .
  • Antimicrobial Efficacy : A research project evaluated the antimicrobial properties of various triazole derivatives, including this compound. Results showed effective inhibition against Staphylococcus aureus and Escherichia coli strains at concentrations lower than those required for conventional antibiotics .

Q & A

Q. What are the established synthetic routes for 2,3-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide?

The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing substituted benzamide precursors with hydrazine derivatives in polar aprotic solvents like DMSO, followed by purification via recrystallization (e.g., ethanol-water systems). Yields (~65%) can be optimized by controlling reaction time, stoichiometry, and catalyst use (e.g., glacial acetic acid for Schiff base formation) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C): Assign methoxy (-OCH₃) and triazole proton environments, with δ ~3.8–4.0 ppm for methoxy groups and ~8.5–9.0 ppm for triazole protons.
  • X-ray crystallography: SHELX software is widely used for structure refinement. Monoclinic or orthorhombic systems are common, with lattice parameters (e.g., a = 17.5460 Å, β = 95.691°) aiding in confirming molecular geometry .
  • Mössbauer spectroscopy: For Fe-complex analogs (e.g., [Fe(Cₙ-tba)₃]²⁺), isomer shifts (~0.3 mm/s) and quadrupole splitting (~0.8 mm/s) reveal electronic environments influenced by alkoxy substituents .

Q. How can researchers validate purity and stability under experimental conditions?

  • HPLC-MS: Monitor degradation products (e.g., hydrolyzed benzamide or triazole rings) under stress conditions (pH, temperature).
  • Thermogravimetric analysis (TGA): Assess thermal stability; decomposition temperatures >200°C suggest suitability for high-temperature applications.

Advanced Research Questions

Q. What strategies improve synthetic yield and selectivity for this benzamide-triazole hybrid?

  • Microwave-assisted synthesis: Reduces reaction time from 18 hours (conventional reflux) to <4 hours while improving yield by ~15% .
  • Protecting groups: Use tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions at the triazole N-H site during functionalization .

Q. How to resolve contradictions between spectroscopic data and crystallographic models?

  • Dynamic vs. static disorder: For example, X-ray data may show averaged positions for flexible alkoxy chains, while NMR reveals dynamic motion. Refinement with SHELXL using PART instructions can model disorder .
  • Temperature-dependent studies: Low-temperature crystallography (<100 K) reduces thermal motion artifacts, aligning bond lengths with DFT-calculated values .

Q. What biological targets are plausible for this compound, and how to design activity assays?

  • HDAC inhibition: Structural analogs (e.g., triazolyl-propanamides) show IC₅₀ values <1 µM via fluorogenic assays using acetylated lysine substrates. Competitive binding assays (e.g., ITC) validate interactions .
  • Antimicrobial screening: Use microdilution assays (MIC determination) against Gram-positive bacteria, leveraging the triazole’s metal-chelating properties .

Q. How to design structural analogs for enhanced solubility without compromising activity?

  • Alkoxy chain modulation: Increasing alkoxy chain length (e.g., from C₈ to C₁₂) improves aqueous solubility by 3-fold while maintaining HDAC affinity .
  • PEGylation: Introduce polyethylene glycol (PEG) spacers at the benzamide’s methoxy group to enhance bioavailability .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina): Simulate interactions with HDAC active sites, focusing on triazole-Zn²⁺ coordination and benzamide π-stacking with hydrophobic pockets.
  • MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2.0 Å indicates robust binding .

Q. How to address solubility challenges in in vitro assays?

  • Co-solvent systems: Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins.
  • Nanoparticle encapsulation: PLGA nanoparticles (150–200 nm) improve dissolution rates by 70% in PBS buffer .

Q. What crystallographic databases or tools are essential for structural comparisons?

  • Cambridge Structural Database (CSD): Query analogs (e.g., CONNEX code: TBAZOL) to compare torsion angles and hydrogen-bonding patterns.
  • Mercury software: Visualize packing diagrams to identify π-π interactions (3.5–4.0 Å spacing) or halogen bonds (C-Cl⋯N distances ~3.3 Å) .

Methodological Considerations

  • Data Reproducibility: Always cross-validate synthetic protocols with independent techniques (e.g., elemental analysis for purity, SC-XRD for stereochemistry).
  • Ethical Compliance: Adhere to institutional guidelines for biological testing; compounds are for research only and not FDA-approved therapeutics .

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